

# "Methyl 5-hydroxy-4-methoxy-2-nitrobenzoate" structure and IUPAC name

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## Compound of Interest

Compound Name: *Methyl 5-hydroxy-4-methoxy-2-nitrobenzoate*

Cat. No.: *B1455259*

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An In-Depth Technical Guide to **Methyl 5-hydroxy-4-methoxy-2-nitrobenzoate**

## Introduction

**Methyl 5-hydroxy-4-methoxy-2-nitrobenzoate** is a substituted aromatic compound of significant interest in the fields of medicinal chemistry and organic synthesis. As a functionalized nitrobenzoate, it serves as a versatile intermediate, primarily utilized in the synthesis of complex molecules, including active pharmaceutical ingredients (APIs).<sup>[1][2]</sup> Its strategic placement of hydroxyl, methoxy, and nitro groups on the benzene ring allows for a variety of subsequent chemical transformations. This guide provides a comprehensive overview of its structure, properties, synthesis, and applications, tailored for researchers and professionals in drug development and chemical synthesis.

## Compound Identification and Structure

The unambiguous identification of a chemical entity is paramount for scientific rigor. **Methyl 5-hydroxy-4-methoxy-2-nitrobenzoate** is systematically named and cataloged under various identifiers.

- IUPAC Name: **methyl 5-hydroxy-4-methoxy-2-nitrobenzoate**<sup>[3]</sup>
- CAS Number: 215659-03-3<sup>[3][4][5]</sup>

- Molecular Formula:  $C_9H_9NO_6$ [\[1\]](#)[\[3\]](#)
- Synonyms: 5-Hydroxy-4-methoxy-2-nitrobenzoic acid methyl ester, Benzoic acid, 5-hydroxy-4-methoxy-2-nitro-, methyl ester[\[3\]](#)

The molecular structure consists of a benzene ring substituted with five groups: a methyl ester ( $-COOCH_3$ ), a nitro group ( $-NO_2$ ), a methoxy group ( $-OCH_3$ ), a hydroxyl group ( $-OH$ ), and a hydrogen atom. The relative positions of these substituents are crucial for the molecule's reactivity and its utility as a synthetic precursor.

Caption: 2D structure of **Methyl 5-hydroxy-4-methoxy-2-nitrobenzoate**.

## Physicochemical Properties

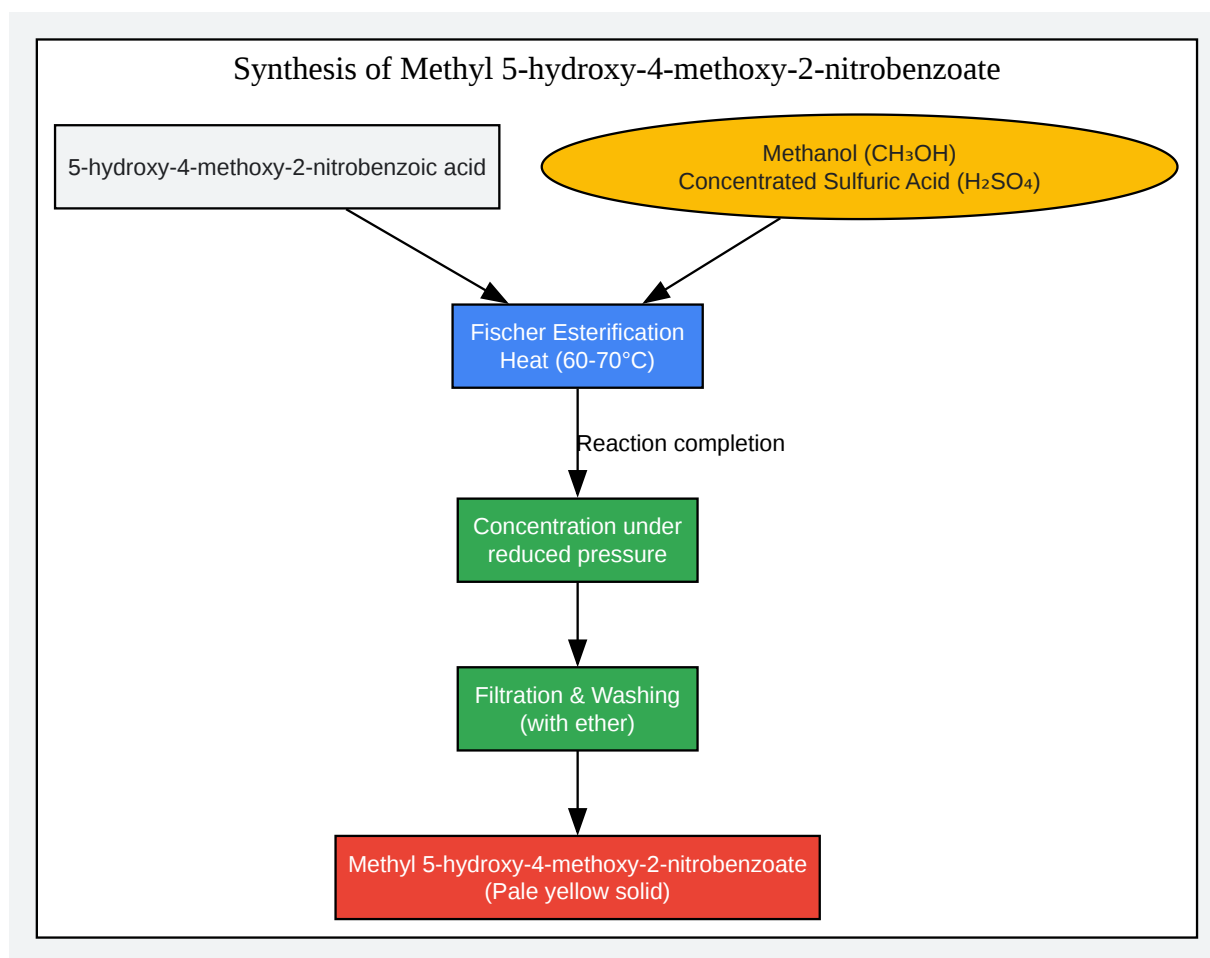
Understanding the physical and chemical properties of a compound is essential for its handling, storage, and application in experimental settings. Key properties are summarized below.

Property	Value	Source
Molecular Weight	227.17 g/mol	<a href="#">[1]</a> <a href="#">[3]</a>
Appearance	White crystal or crystalline powder	<a href="#">[1]</a>
Melting Point	Approx. 81-84 °C	<a href="#">[1]</a>
Solubility	Soluble in ethanol, ether, and chloroform; slightly soluble in water	<a href="#">[1]</a>
Stability	Relatively stable at room temperature but sensitive to light and heat. Should be stored in a cool, dry place.	<a href="#">[1]</a>
XLogP3	1.2	<a href="#">[3]</a>

## Synthesis and Mechanistic Insights

**Methyl 5-hydroxy-4-methoxy-2-nitrobenzoate** is typically synthesized via the esterification of its corresponding carboxylic acid, 5-hydroxy-4-methoxy-2-nitrobenzoic acid. This reaction is a classic example of Fischer esterification.

## Synthesis Workflow



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Caption: Workflow for the synthesis of the target compound via Fischer esterification.

## Experimental Protocol

The following protocol is adapted from established procedures for the synthesis of **Methyl 5-hydroxy-4-methoxy-2-nitrobenzoate**.<sup>[2]</sup>

- **Charging the Reactor:** To a suitable glass reactor equipped with a stirrer, thermometer, and reflux condenser, add 5-hydroxy-4-methoxy-2-nitrobenzoic acid (1 equivalent).
- **Addition of Reagents:** Add an excess of methanol (e.g., 10 volumes relative to the starting acid) to serve as both the reactant and solvent. Carefully add concentrated sulfuric acid (catalytic amount, e.g., 0.5 equivalents) to the mixture.
- **Reaction:** Heat the mixture with stirring to a temperature of 60-70 °C. Maintain this temperature for an extended period (e.g., 20-55 hours) to drive the equilibrium towards the product.
- **Work-up:** After the reaction is complete (monitored by a suitable method like TLC or HPLC), cool the reaction mixture. Concentrate the solution under reduced pressure to remove the excess methanol.
- **Isolation and Purification:** The resulting concentrate, which contains the solid product, is filtered. The collected solid is then washed with a non-polar solvent like ether to remove residual impurities.
- **Drying:** The purified product, a pale yellow solid, is dried to yield **Methyl 5-hydroxy-4-methoxy-2-nitrobenzoate**.<sup>[2]</sup>

## Mechanistic Causality

- **Role of Sulfuric Acid:** Concentrated sulfuric acid serves a dual purpose. First, it acts as a proton source, protonating the carbonyl oxygen of the carboxylic acid. This protonation increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by the methanol. Second, it acts as a dehydrating agent, sequestering the water molecule formed during the reaction. According to Le Châtelier's principle, removing a product (water) shifts the equilibrium to the right, favoring the formation of the ester and increasing the overall yield.
- **Use of Excess Methanol:** Methanol is used in large excess to shift the reaction equilibrium towards the product side, maximizing the conversion of the carboxylic acid to its corresponding methyl ester.

## Applications in Research and Development

The primary value of **Methyl 5-hydroxy-4-methoxy-2-nitrobenzoate** lies in its role as a key building block in multi-step organic syntheses.

- **Pharmaceutical Intermediate:** It is a crucial intermediate in the synthesis of various pharmaceutical compounds.<sup>[1][2]</sup> The functional groups allow for sequential modifications. For instance, the nitro group can be readily reduced to an amine, which can then be used to construct heterocyclic rings or participate in amide bond formations. This is a key transformation in the synthesis of kinase inhibitors like Gefitinib.<sup>[6]</sup>
- **Dye Industry:** The chromophoric nitro group and the auxochromic hydroxyl and methoxy groups make this molecule and its derivatives potential intermediates in the synthesis of specialized dyes.<sup>[1]</sup>
- **Cancer Research:** As an organic compound, it has been noted for its potential to induce apoptosis in cancer cells, suggesting its utility as a scaffold in the development of new therapeutic agents.<sup>[4]</sup>

## Safety and Handling

As with any chemical reagent, proper safety precautions must be observed when handling **Methyl 5-hydroxy-4-methoxy-2-nitrobenzoate**.

- **General Handling:** Operate in a well-ventilated area or a fume hood to avoid inhaling dust or vapors.<sup>[1]</sup>
- **Personal Protective Equipment (PPE):** Wear appropriate protective equipment, including safety glasses, lab coats, and chemical-resistant gloves.<sup>[1]</sup>
- **Fire Safety:** The compound is flammable and should be kept away from high temperatures and ignition sources.<sup>[1]</sup>
- **Irritancy:** May cause irritation upon contact with skin and eyes. In case of contact, rinse immediately with copious amounts of water and seek medical attention.<sup>[1]</sup>

## Conclusion

**Methyl 5-hydroxy-4-methoxy-2-nitrobenzoate** is a high-value chemical intermediate with a well-defined structure and set of properties. Its synthesis is straightforward, relying on the robust Fischer esterification reaction. The strategic arrangement of its functional groups makes it an essential precursor in the pharmaceutical and chemical industries, particularly in the synthesis of complex heterocyclic systems for drug discovery. A thorough understanding of its chemistry, synthesis, and handling is crucial for its effective and safe utilization in a research and development setting.

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